molecular formula C20H18N4O2 B4529585 4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone

4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone

Cat. No.: B4529585
M. Wt: 346.4 g/mol
InChI Key: MUHHGZNZQLVJTD-UHFFFAOYSA-N
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Description

4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14297583 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown promise in the field of medicinal chemistry due to their diverse pharmacological properties. For instance, derivatives of 4-phenyl-1,8-naphthyridine with a piperazino group have demonstrated marked activity against Mycobacterium tuberculosis H37Rv, indicating their potential as tuberculostatic agents (Ferrarini et al., 1998). Moreover, novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds have been prepared and shown to exhibit 5-HT3 receptor antagonism, suggesting their use in treating disorders related to serotonin dysregulation (Mahesh et al., 2004).

Photophysical Properties

The photophysical properties of naphthalimides with piperazine substituents have also been explored, revealing their potential in fluorescence-based applications. For example, compounds like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione have been studied for their luminescent properties and photo-induced electron transfer, highlighting their application in the development of fluorescent probes and materials (Gan et al., 2003).

Antipsychotic Potential

Additionally, certain (piperazin-1-yl-phenyl)-arylsulfonamides have been identified to possess high affinities for 5-HT(2C) and 5-HT(6) receptors, marking them as potential candidates for developing atypical antipsychotic medications. These compounds have shown considerable antagonistic activity in functional assays for both receptors, underscoring their therapeutic potential in treating psychiatric disorders (Park et al., 2010).

Novel Synthesis Approaches

Research has also focused on innovative synthetic methodologies for producing derivatives of this compound. For instance, the electrochemical synthesis of new substituted phenylpiperazines presents a facile and environmentally friendly approach, offering a high atom economy and safe waste under ambient conditions (Nematollahi & Amani, 2011).

Properties

IUPAC Name

4-(2-methyl-1,6-naphthyridine-3-carbonyl)-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-17(11-15-12-21-8-7-18(15)22-14)20(26)23-9-10-24(19(25)13-23)16-5-3-2-4-6-16/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHHGZNZQLVJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone
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4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone
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4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone
Reactant of Route 4
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4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone
Reactant of Route 5
4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone
Reactant of Route 6
4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone

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